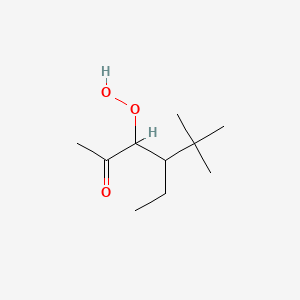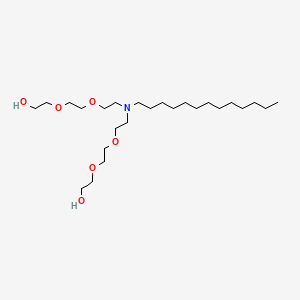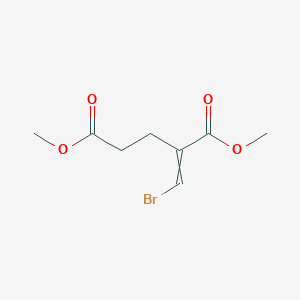![molecular formula C27H40FNO B14274966 5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine CAS No. 130518-65-9](/img/structure/B14274966.png)
5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorinated nonyl chain and a heptyloxy-substituted phenyl group attached to the pyridine ring. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorononyl Chain: The fluorononyl chain can be synthesized through a series of halogenation and substitution reactions, starting from a suitable nonyl precursor.
Attachment of the Heptyloxy Group: The heptyloxy group is introduced to the phenyl ring through etherification reactions, often using heptyl alcohol and a suitable phenol derivative.
Coupling with Pyridine: The final step involves coupling the fluorononyl and heptyloxy-substituted phenyl intermediates with a pyridine ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the nonyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
科学的研究の応用
5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist to specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
5-(3-Fluoropropyl)-2-[4-(heptyloxy)phenyl]pyridine: Similar structure with a shorter fluorinated chain.
5-(3-Fluorononyl)-2-[4-(methoxy)phenyl]pyridine: Similar structure with a different alkoxy group.
5-(3-Chlorononyl)-2-[4-(heptyloxy)phenyl]pyridine: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine is unique due to the specific combination of its fluorinated nonyl chain and heptyloxy-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
130518-65-9 |
|---|---|
分子式 |
C27H40FNO |
分子量 |
413.6 g/mol |
IUPAC名 |
5-(3-fluorononyl)-2-(4-heptoxyphenyl)pyridine |
InChI |
InChI=1S/C27H40FNO/c1-3-5-7-9-11-21-30-26-18-15-24(16-19-26)27-20-14-23(22-29-27)13-17-25(28)12-10-8-6-4-2/h14-16,18-20,22,25H,3-13,17,21H2,1-2H3 |
InChIキー |
ITJKEJPYQNXSFF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=C2)CCC(CCCCCC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


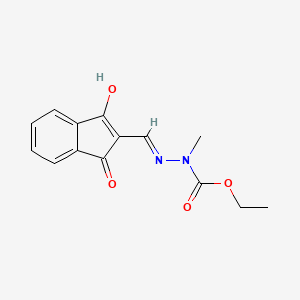
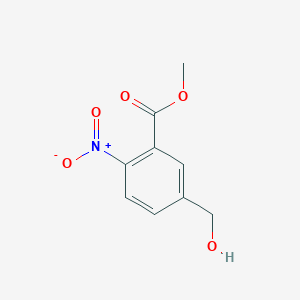
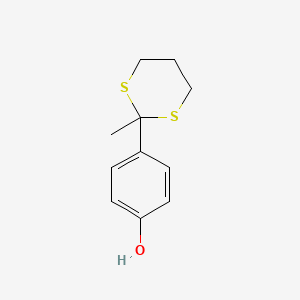
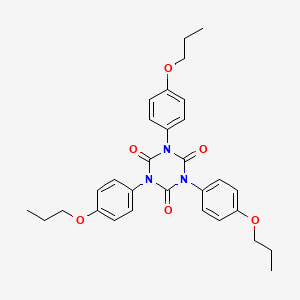

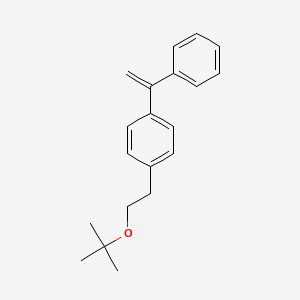
![tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane](/img/structure/B14274917.png)
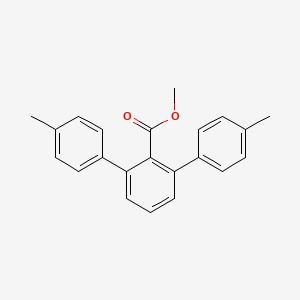
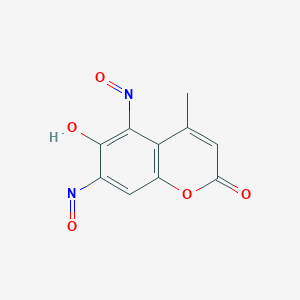
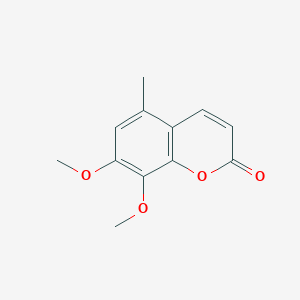
![5-[2-(Benzoyloxy)ethylidene]-2-oxo-2,5-dihydrofuran-3-yl benzoate](/img/structure/B14274926.png)
